molecular formula C9H8N4O B3035080 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one CAS No. 29940-50-9

8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B3035080
CAS No.: 29940-50-9
M. Wt: 188.19 g/mol
InChI Key: QMCFBAYSPJNHHZ-UHFFFAOYSA-N
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Description

8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (DHTQ) is a heterocyclic compound containing a nitrogen atom in its ring structure. It is used as an intermediate in the synthesis of a variety of pharmaceuticals, such as antifungals, antivirals, and anti-inflammatory drugs. DHTQ is also used in the synthesis of various other compounds, such as dyes, dyes intermediates, and pesticides. In addition, DHTQ is used in the synthesis of biologically active compounds, such as those used in the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Chemical Reactivity

8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one and its derivatives have been the subject of various synthesis studies. These compounds have been synthesized through different methods, showcasing their versatility in organic chemistry. For instance, Shikhaliev et al. (2005) demonstrated a three-component condensation method to synthesize these compounds, highlighting their potential in creating diverse molecular structures (Shikhaliev et al., 2005). Petrov et al. (2013) explored the regioselectivity in the reactions of 1H-1,2,4-triazol-3-amines with various diones, leading to substituted derivatives of 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones (Petrov et al., 2013).

Potential Pharmacological Activities

Several studies have investigated the potential pharmacological activities of these compounds. For example, Alagarsamy et al. (2007) synthesized a series of derivatives and evaluated their antihypertensive activity, revealing significant biological effects in vivo (Alagarsamy et al., 2007). Ahmed et al. (2014) conducted a study on the anti-tumor activities of newly synthesized [1,2,4]triazolo[1,5-a]pyrimidine derivatives, demonstrating their potent cytotoxic activity against various human cancer cell lines (Ahmed et al., 2014).

Structural and Chemical Analysis

The structural and chemical properties of these compounds have also been a focus of research. For instance, Lipson et al. (2006) studied the synthesis and chemical transformations of partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolines, providing insights into their chemical behavior and potential applications in material science (Lipson et al., 2006).

Future Directions

Triazoloquinazolines have potential therapeutic applications in cancer treatment . Future research could focus on further optimizing these compounds and evaluating their efficacy in preclinical and clinical studies .

Properties

IUPAC Name

8,9-dihydro-7H-[1,2,4]triazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-8-3-1-2-7-6(8)4-10-9-11-5-12-13(7)9/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCFBAYSPJNHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC3=NC=NN23)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215436
Record name 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29940-50-9
Record name 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29940-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8,9-Dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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